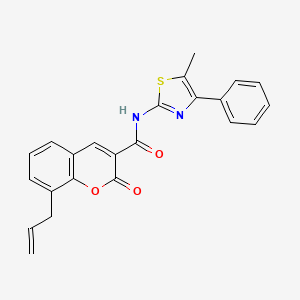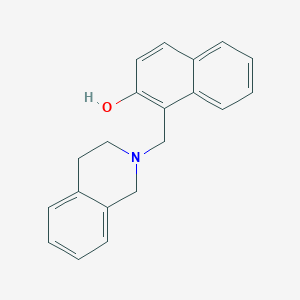![molecular formula C19H16N2O2S B3479370 N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B3479370.png)
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide
Overview
Description
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Mechanism of Action
Target of Action
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as N-{2-[(benzylamino)carbonyl]phenyl}-2-thiophenecarboxamide, is a novel class of enterovirus 71 inhibitors . Enterovirus 71 (EV71) is a major causative agent of hand, foot, and mouth disease and can also cause severe neurological diseases. Therefore, the primary target of this compound is EV71.
Mode of Action
The compound interacts with EV71, inhibiting its replication. Preliminary structure-activity relationship (SAR) studies revealed that the thiophene-2-carboxamide core is crucial for maintaining antiviral activity . The N-substituent phenyl groups largely influence the anti-EV71 efficacy of this new class of potent antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzylcarbamoyl Group: This step involves the reaction of the thiophene derivative with benzyl isocyanate under controlled conditions to form the benzylcarbamoyl group.
Coupling with Phenyl Group: The final step involves coupling the benzylcarbamoyl thiophene derivative with a phenyl group using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Coupling Agents: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Thiophenes: From electrophilic substitution reactions.
Scientific Research Applications
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Research: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-phenylthiophene-2-carboxamide: Shares a similar thiophene core but differs in the substituent groups.
Thiophene-2-carboxamide Derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of benzylcarbamoyl and phenyl groups, which impart distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[2-(benzylcarbamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(20-13-14-7-2-1-3-8-14)15-9-4-5-10-16(15)21-19(23)17-11-6-12-24-17/h1-12H,13H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRLJVCIQXIWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B3479290.png)
![N-[3-(PHENYLCARBAMOYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3479291.png)
![4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(3-chlorophenyl)-5-methylpyrazol-3-one](/img/structure/B3479296.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3479323.png)
![3-METHYL-1-[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3479331.png)
![1-{4-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYL]PIPERAZIN-1-YL}-3-METHYLBUTAN-1-ONE](/img/structure/B3479333.png)


![4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)benzonitrile](/img/structure/B3479352.png)

![2-[4-OXO-4-(10H-PHENOTHIAZIN-10-YL)BUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B3479359.png)
![2-[(E)-1-(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3(2H)-ONE](/img/structure/B3479362.png)
![Ethyl 4-[(1-ethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3479386.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3479396.png)
